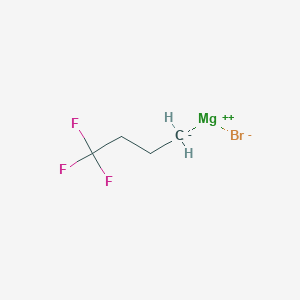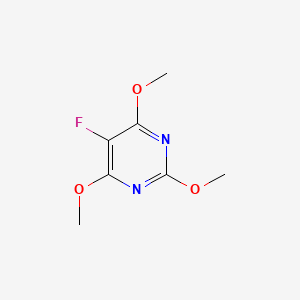
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-Methyltetrahydrofuran (2-MeTHF), is a unique organomagnesium reagent that has garnered significant attention in the scientific community. This compound is widely used in organic synthesis, particularly for the formation of carbon-carbon bonds. It is a colorless liquid that is highly soluble in organic solvents such as tetrahydrofuran (THF) and ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutylmagnesium bromide involves the reaction of 4,4,4-trifluorobutyryl chloride with magnesium in the presence of a solvent like THF or ether. The reaction typically proceeds under an inert atmosphere to prevent moisture and air from interfering, as the compound is highly moisture-sensitive and reacts violently with water.
Industrial Production Methods
In industrial settings, the production of 4,4,4-Trifluorobutylmagnesium bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Techniques such as distillation, chromatography, or recrystallization are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluorobutylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the trifluorobutyl group replaces another group in a molecule.
Common Reagents and Conditions
Common reagents used with 4,4,4-Trifluorobutylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent decomposition of the organomagnesium compound.
Major Products
The major products formed from reactions involving 4,4,4-Trifluorobutylmagnesium bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobutylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of complex organic molecules.
Biology: It aids in the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 4,4,4-Trifluorobutylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethylphenylmagnesium bromide: Another organomagnesium reagent used for similar purposes.
4-(Trifluoromethoxy)phenylmagnesium bromide: Used in organic synthesis and has similar reactivity
Uniqueness
4,4,4-Trifluorobutylmagnesium bromide is unique due to its trifluorobutyl group, which imparts distinct reactivity and stability compared to other organomagnesium reagents. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
magnesium;1,1,1-trifluorobutane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.BrH.Mg/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCBDCZZOSJCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)](/img/structure/B6336362.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)


![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)








